[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
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Overview
Description
[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[321]octan-6-yl] hydrogen sulfate is a complex organic compound with a unique structure that includes an azetidine ring, an oxadiazole ring, and a diazabicyclooctane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate typically involves multiple steps. One common approach is to start with the preparation of the azetidine and oxadiazole intermediates, followed by their coupling to form the final product. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Properties
Molecular Formula |
C11H15N5O6S |
---|---|
Molecular Weight |
345.33 g/mol |
IUPAC Name |
[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C11H15N5O6S/c17-11-15-5-7(16(11)22-23(18,19)20)1-2-8(15)10-14-13-9(21-10)6-3-12-4-6/h6-8,12H,1-5H2,(H,18,19,20)/t7-,8+/m1/s1 |
InChI Key |
MOWJLWWNZUXSGS-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C4CNC4 |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C4CNC4 |
Origin of Product |
United States |
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